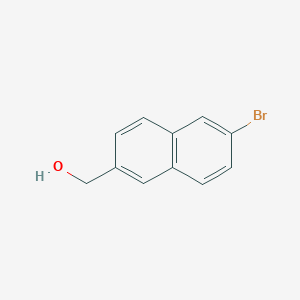

(6-Bromonaphthalen-2-yl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

(6-bromonaphthalen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6,13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAARRMBCEFVKNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90541715 | |

| Record name | (6-Bromonaphthalen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100751-63-1 | |

| Record name | (6-Bromonaphthalen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (6-Bromonaphthalen-2-yl)methanol for Drug Development Professionals

For researchers, scientists, and professionals in drug development, (6-Bromonaphthalen-2-yl)methanol is a key chemical intermediate. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its pivotal role in the synthesis of Adapalene, a significant therapeutic agent.

Chemical Structure and Identification

This compound is a brominated derivative of 2-naphthalenemethanol. The presence of the bromine atom and the hydroxymethyl group on the naphthalene core makes it a versatile building block in organic synthesis.

Chemical Structure:

CAS Number: 100751-63-1

This unique identifier is assigned by the Chemical Abstracts Service (CAS) and allows for unambiguous identification of the substance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉BrO | [1] |

| Molecular Weight | 237.09 g/mol | [1] |

| Melting Point | 152-153 °C | |

| Appearance | White solid | |

| Solubility | Soluble in Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Ethyl Acetate |

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the reduction of 6-bromo-2-naphthalenecarboxylic acid.

Experimental Protocol: Reduction of 6-bromo-2-naphthalenecarboxylic acid

Objective: To synthesize this compound by the reduction of 6-bromo-2-naphthalenecarboxylic acid.

Materials:

-

6-bromo-2-naphthalenecarboxylic acid

-

Tetrahydrofuran (THF), anhydrous

-

Borane dimethyl sulfide complex (2M solution in THF)

-

Methanol (MeOH)

-

Ethyl acetate

-

Heptane

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a round-bottom flask, dissolve 6-bromo-2-naphthalenecarboxylic acid (1.0 g, 3.98 mmol) in anhydrous tetrahydrofuran (20 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a 2M solution of borane dimethyl sulfide complex in THF (0.53 mL, 5.97 mmol) to the cooled solution in batches.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.

-

Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC).

-

Once the reaction is complete, cool the mixture back to 0 °C.

-

Carefully quench the reaction by the slow addition of methanol.

-

Concentrate the resulting solution under reduced pressure to remove the solvents.

-

The crude product is then purified by column chromatography on silica gel, using a mixture of ethyl acetate in heptane as the eluent.

Results: This procedure typically affords this compound (6-bromo-2-hydroxymethylnaphthalene) as a solid.

| Parameter | Result |

| Yield | 89% (0.4 g) |

| LCMS Analysis | m/z 238 [M+H]⁺ |

Role in the Synthesis of Adapalene

This compound, or its closely related ester derivative methyl 6-bromo-2-naphthoate, is a critical precursor in the industrial synthesis of Adapalene. Adapalene is a third-generation topical retinoid primarily used in the treatment of acne vulgaris.

The synthesis of Adapalene often employs a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The following section details a representative experimental protocol for such a synthesis, highlighting the role of the bromonaphthalene core.

Experimental Protocol: Synthesis of Adapalene via Suzuki-Miyaura Coupling

This multi-step synthesis illustrates a common pathway to Adapalene, starting from a derivative of this compound.

Logical Workflow for Adapalene Synthesis:

Caption: A simplified workflow for the synthesis of Adapalene.

Detailed Steps:

-

Suzuki-Miyaura Coupling:

-

In a reaction vessel, methyl 6-bromo-2-naphthoate is reacted with 3-(1-adamantyl)-4-methoxyphenylboronic acid.

-

This reaction is carried out in a suitable solvent system, typically a mixture of an organic solvent like toluene or THF and an aqueous solution.

-

A palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium salt and a phosphine ligand, is essential for the coupling.

-

A base, commonly sodium carbonate or potassium phosphate, is required to activate the boronic acid.

-

The reaction is heated to reflux for several hours until the starting materials are consumed.

-

Workup involves extraction with an organic solvent, washing, drying, and concentration. The resulting intermediate is Adapalene methyl ester.

-

-

Saponification:

-

The Adapalene methyl ester is then hydrolyzed to the carboxylic acid (Adapalene).

-

This is typically achieved by heating the ester in a mixture of an organic solvent (like THF or methanol) and an aqueous solution of a strong base, such as sodium hydroxide (NaOH).

-

After the hydrolysis is complete, the organic solvents are removed, and the aqueous solution is acidified (e.g., with HCl) to precipitate the final product, Adapalene.

-

The solid Adapalene is then collected by filtration, washed, and dried.

-

This technical guide provides a foundational understanding of this compound, its synthesis, and its significant application in the pharmaceutical industry. For further in-depth research, consulting the cited references and specialized chemical literature is recommended.

References

An In-Depth Technical Guide to the Synthesis of (6-Bromonaphthalen-2-yl)methanol from 6-bromo-2-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (6-Bromonaphthalen-2-yl)methanol, a key intermediate in the preparation of various compounds of medicinal interest. The primary focus of this document is the chemical reduction of 6-bromo-2-naphthaldehyde to its corresponding primary alcohol using sodium borohydride. This guide includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. Its synthesis from 6-bromo-2-naphthaldehyde is a straightforward yet critical transformation. The most common and efficient method for this conversion is the reduction of the aldehyde functional group using a mild reducing agent such as sodium borohydride (NaBH₄). This method is favored for its high chemoselectivity, operational simplicity, and the mild reaction conditions required.[1][2]

Reaction Scheme

The overall chemical transformation is the reduction of an aldehyde to a primary alcohol, as depicted in the following scheme:

6-bromo-2-naphthaldehyde → this compound

The reaction involves the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde.[1][3] This is followed by a protonation step, typically from a protic solvent or an acidic workup, to yield the final alcohol product.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 6-bromo-2-naphthaldehyde via sodium borohydride reduction. The data is based on established general procedures for the reduction of aromatic aldehydes.[4]

| Parameter | Value | Notes |

| Substrate | 6-bromo-2-naphthaldehyde | 1.0 equivalent |

| Reducing Agent | Sodium Borohydride (NaBH₄) | 1.2 equivalents |

| Solvent | Tetrahydrofuran (THF), Methanol (MeOH), or Ethanol (EtOH) | 10 volumes (e.g., 10 mL per gram of substrate) |

| Reaction Temperature | 0 °C to Room Temperature | The reaction is typically initiated at a lower temperature and may be allowed to warm to room temperature. |

| Reaction Time | 4 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |

| Quenching Agent | Saturated aqueous NH₄Cl or 1N HCl | Added at 0 °C to neutralize excess NaBH₄ and hydrolyze the borate ester intermediate. |

| Workup | Extraction with Dichloromethane (DCM) | The product is extracted from the aqueous layer into an organic solvent. |

Detailed Experimental Protocol

This protocol is adapted from general procedures for the sodium borohydride reduction of aldehydes.[4]

Materials:

-

6-bromo-2-naphthaldehyde

-

Sodium borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 6-bromo-2-naphthaldehyde in 10 volumes of anhydrous THF.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

-

Addition of Reducing Agent: To the cooled solution, add 1.2 equivalents of sodium borohydride portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Quenching: After the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution to quench the excess sodium borohydride. Stir the mixture for 2 hours at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 10 volumes of DCM.

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude this compound.

-

Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if required.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The reduction of 6-bromo-2-naphthaldehyde to this compound using sodium borohydride is a reliable and efficient synthetic method. The procedure is well-established for aromatic aldehydes and offers high yields under mild conditions. This technical guide provides the necessary information for researchers and scientists to successfully perform this synthesis in a laboratory setting. Careful monitoring of the reaction and adherence to the outlined protocol are key to achieving a high purity of the desired product.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Sodium Borohydride [commonorganicchemistry.com]

- 3. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 4. organic-synthesis.com [organic-synthesis.com]

Spectroscopic Profile of (6-Bromonaphthalen-2-yl)methanol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (6-bromonaphthalen-2-yl)methanol, a key intermediate in synthetic organic chemistry. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Mass Spectrometry

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₉BrO |

| Molecular Weight | 237.09 g/mol |

| Mass-to-Charge Ratio ([M+H]⁺) | 238 m/z[1] |

Predicted ¹H NMR Data

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.0 | m | 6H | Aromatic Protons |

| ~4.8 | s | 2H | -CH₂- |

| ~2.0 - 3.0 | br s | 1H | -OH |

Predicted ¹³C NMR Data

Similarly, the ¹³C NMR spectral data is predicted based on the analysis of the molecular structure and comparison with related naphthalenic compounds.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| ~135 - 125 | Aromatic Carbons |

| ~120 | C-Br |

| ~65 | -CH₂-OH |

Predicted Infrared (IR) Spectroscopy Data

The predicted IR absorption bands for this compound are based on the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad | O-H Stretch (Alcohol) |

| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |

| ~1600, ~1500, ~1450 | Medium-Weak | C=C Stretch (Aromatic Ring) |

| 1250 - 1000 | Strong | C-O Stretch (Alcohol) |

| ~1100 - 1000 | Medium | C-Br Stretch |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.

-

Data Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H and ¹³C NMR spectra using a spectrometer operating at an appropriate frequency (e.g., 300 or 500 MHz for ¹H).

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Subtraction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, which would generate the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: A detector records the abundance of each ion at a specific m/z value, resulting in the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Navigating the Solubility Landscape of (6-Bromonaphthalen-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Qualitative Solubility Overview

(6-Bromonaphthalen-2-yl)methanol has been noted to be soluble in a select group of organic solvents. The following table summarizes the known qualitative solubility of the compound. It is important to note that this information is intended as a preliminary guide, and quantitative determination is recommended for specific applications.

| Solvent Class | Specific Solvents | Qualitative Solubility |

| Halogenated Solvents | Dichloromethane (DCM) | Soluble |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble |

| Amides | N,N-Dimethylformamide (DMF) | Soluble |

| Esters | Ethyl Acetate | Soluble |

This data is based on information available from chemical suppliers and may not represent exhaustive studies.

Experimental Protocols: The Gold Standard for Solubility Determination

For researchers requiring precise, quantitative solubility data, direct experimental measurement is essential. The isothermal shake-flask method is widely recognized as the "gold standard" for determining the equilibrium solubility of a solid in a solvent due to its accuracy and reliability.

Principle of the Isothermal Shake-Flask Method

This method involves creating a saturated solution of the compound of interest in a specific solvent at a constant temperature. By allowing the system to reach equilibrium, the concentration of the dissolved solute in the supernatant can be accurately measured, representing its solubility at that temperature.

Detailed Experimental Methodology

1. Materials and Equipment:

-

This compound (solid, pure form)

-

Selected organic solvents (analytical grade or higher)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Glass vials with screw caps or other suitable sealed containers

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer)

2. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed amount or known volume of the chosen solvent in a glass vial. The presence of undissolved solid is crucial to ensure that saturation is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration to allow the system to reach equilibrium. The time required can vary depending on the compound and the solvent but is typically 24 to 72 hours. It is advisable to determine the necessary equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured concentration of the solute remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow the excess solid to settle.

-

Alternatively, centrifugation can be used to achieve a clear separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Use the calibration curve to determine the concentration of the compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility can be expressed in various units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or molarity (mol/L).

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative measurement. For drug development and process chemistry, obtaining accurate solubility data is a critical step that informs solvent selection, reaction optimization, and the development of robust purification and formulation strategies.

Technical Guide: Physicochemical Properties of (6-Bromonaphthalen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of (6-Bromonaphthalen-2-yl)methanol, a key intermediate in the synthesis of various compounds, including the anti-acne agent Adapalene.[1][2] This document outlines its melting and boiling points, and provides detailed experimental protocols for their determination.

Physicochemical Data

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Melting Point | 152-153°C |

| Boiling Point | 374.6±17.0 °C (Predicted) |

| Molecular Formula | C₁₁H₉BrO |

| Molecular Weight | 237.09 g/mol |

| Appearance | White Solid |

| Solubility | Soluble in Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethyl Acetate |

Data sourced from ChemicalBook[2]

Experimental Protocols

Accurate determination of melting and boiling points is crucial for verifying the purity and identity of a chemical compound. The following are standard laboratory procedures for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For pure crystalline organic compounds, this transition occurs over a narrow range, typically 0.5-1.0°C.[3] The presence of impurities generally leads to a depression and broadening of the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the solid organic compound is finely powdered using a mortar and pestle.[3]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.

-

Apparatus Setup:

-

Mel-Temp Apparatus: The packed capillary tube is inserted into the sample holder of the apparatus.

-

Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a high-boiling point liquid (e.g., paraffin or silicone oil) within the Thiele tube.[3]

-

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[3]

-

Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point range is reported as T₁ - T₂.[4][5]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6][7][8]

Apparatus:

-

Thiele tube or a small test tube with an aluminum block setup

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or hot plate)

Procedure:

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube or a small test tube.[9]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the liquid with the open end submerged.[9]

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then heated in a Thiele tube or an aluminum block.[9][10]

-

Heating: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation and Recording: Heating is stopped when a rapid and continuous stream of bubbles is observed. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[8]

Synthesis Pathway

This compound can be synthesized from 6-bromo-2-naphthalenecarboxylic acid. This process involves the reduction of the carboxylic acid group.

Caption: Synthesis of this compound.

The synthesis involves dissolving 6-bromo-2-naphthalenecarboxylic acid in tetrahydrofuran (THF) and then adding a solution of borane dimethyl sulfide in THF at a controlled temperature.[1] The reaction mixture is stirred, and after completion, it is quenched with methanol. The final product is obtained after concentration under reduced pressure.[1]

References

- 1. (6-BROMO-NAPHTHALEN-2-YL)-METHANOL | 100751-63-1 [chemicalbook.com]

- 2. (6-BROMO-NAPHTHALEN-2-YL)-METHANOL price,buy (6-BROMO-NAPHTHALEN-2-YL)-METHANOL - chemicalbook [chemicalbook.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. pennwest.edu [pennwest.edu]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. byjus.com [byjus.com]

Stability and Storage of (6-Bromonaphthalen-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for (6-Bromonaphthalen-2-yl)methanol (CAS No. 100751-63-1). Due to the limited availability of comprehensive stability data for this specific compound, this guide synthesizes information from structurally related compounds, including other brominated naphthalene and pyridine derivatives, to provide a robust framework for its safe handling and storage.

Core Physicochemical Properties and Stability Data

Quantitative data for this compound and related compounds are summarized below. This information is critical for understanding the compound's physical behavior and for designing appropriate storage and handling protocols.

| Property | This compound | (6-Bromo-pyridin-2-yl)methanol | 6-Bromo-2-naphthol |

| CAS Number | 100751-63-1[1] | 33674-96-3 | 15231-91-1[2][3][4][5][6] |

| Molecular Formula | C₁₁H₉BrO | C₆H₆BrNO | C₁₀H₇BrO[2][3][4] |

| Molecular Weight | 237.09 g/mol | 188.02 g/mol | 223.07 g/mol [3][4][6] |

| Melting Point | Not available | 34 - 39 °C | 122 - 124 °C[4][5] |

| Boiling Point | Not available | 246 °C | 200 - 205 °C (at 20 torr)[2] |

| Appearance | Not available | Not available | Off-white to beige powder[4][5] |

| Storage Temperature | Room Temperature[1][4] | Not specified | Inert atmosphere, Room Temperature[4][5] |

| Chemical Stability | Stable under normal conditions[2] | Chemically stable under standard ambient conditions (room temperature) | Stable at room temperature in closed containers under normal storage and handling conditions[2] |

Recommended Storage and Handling Protocols

Proper storage and handling are paramount to maintaining the integrity and ensuring the safety of this compound.

Storage Conditions:

-

Temperature: Store at room temperature in a cool, dry place.[2][7]

-

Atmosphere: For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric components.

-

Containers: Keep in a tightly closed, light-resistant container to prevent photodegradation and contamination.[7][8][9] Containers should be properly sealed to prevent leakage.[8][9]

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and incompatible metals like aluminum.[7][10]

Handling Procedures:

-

Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.[7][9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8][9]

-

Avoid contact with skin and eyes.[8] In case of contact, rinse thoroughly with water.

-

Prevent the generation of dust during handling.[2]

-

Wash hands thoroughly after handling the compound.[2]

Experimental Protocols for Stability Assessment

The following are proposed methodologies for evaluating the stability of this compound.

1. Accelerated Stability Study (Forced Degradation):

-

Objective: To identify potential degradation pathways and products under stress conditions.

-

Methodology:

-

Prepare solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Expose the solutions to various stress conditions, including:

-

Heat: 60°C for 48 hours.

-

Acid: 0.1 N HCl at room temperature for 24 hours.

-

Base: 0.1 N NaOH at room temperature for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Light: Expose to direct sunlight or a photostability chamber for a defined period.

-

-

At specified time points, withdraw samples and quench the degradation process if necessary (e.g., neutralize acid/base).

-

Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to quantify the remaining parent compound and detect any degradation products.

-

2. Long-Term Stability Study:

-

Objective: To determine the shelf-life of the compound under recommended storage conditions.

-

Methodology:

-

Store multiple batches of this compound in its primary packaging under the recommended storage conditions (room temperature, protected from light).

-

At predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw a sample from each batch.

-

Analyze the samples for appearance, purity (by HPLC), and the presence of any degradation products.

-

Compare the results to the initial analysis to assess any changes over time.

-

Visualizing Chemical Stability Assessment Workflow

The following diagram illustrates a logical workflow for assessing the stability of a chemical compound like this compound.

Caption: Workflow for chemical stability assessment.

References

- 1. (6-BROMO-NAPHTHALEN-2-YL)-METHANOL | 100751-63-1 [chemicalbook.com]

- 2. 6-Bromo-2-naphthol(15231-91-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 6-Bromo-2-naphthol | 15231-91-1 [chemicalbook.com]

- 5. 6-Bromo-2-naphthol CAS#: 15231-91-1 [m.chemicalbook.com]

- 6. 6-Bromo-2-naphthalenol | C10H7BrO | CID 27144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. ehs.providence.edu [ehs.providence.edu]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

(6-Bromonaphthalen-2-yl)methanol: A Core Synthetic Intermediate in Drug Discovery and Development

(6-Bromonaphthalen-2-yl)methanol is a key synthetic intermediate, primarily recognized for its role in the synthesis of Adapalene, a third-generation topical retinoid used in the treatment of acne.[1] Its bifunctional nature, possessing both a reactive aryl bromide and a primary alcohol, makes it a versatile building block for the construction of complex molecular architectures in medicinal chemistry. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on experimental protocols and quantitative data for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 100751-63-1 | [1] |

| Molecular Formula | C₁₁H₉BrO | |

| Molecular Weight | 237.09 g/mol | |

| Melting Point | 152-153 °C | [2] |

| Boiling Point | 374.6 ± 17.0 °C (Predicted) | [2] |

| Appearance | Light yellow solid | [2] |

Synthesis of this compound

This compound is most commonly synthesized by the reduction of 6-bromo-2-naphthalenecarboxylic acid. Various reducing agents can be employed for this transformation, with borane-based reagents being a frequent choice.

Experimental Protocols for Synthesis

Below are detailed experimental protocols for the synthesis of this compound from 6-bromo-2-naphthalenecarboxylic acid using different reducing agents.

Protocol 1: Reduction with Borane Dimethyl Sulfide Complex

-

Reactants: 6-bromo-2-naphthalenecarboxylic acid (1 g, 3.98 mmol), 2M borane dimethyl sulfide in THF (0.53 ml, 5.97 mmol).

-

Solvent: Tetrahydrofuran (THF, 20 ml).

-

Procedure:

-

Dissolve 6-bromo-2-naphthalenecarboxylic acid in THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add the borane dimethyl sulfide solution in batches to the stirred solution at 0 °C.

-

Allow the reaction mixture to gradually warm to room temperature and stir overnight.

-

Upon reaction completion, cool the mixture back to 0 °C.

-

Quench the reaction by the slow addition of methanol (MeOH).

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography using ethyl acetate in heptane as the eluent.

-

-

Yield: 89% (0.4 g).[1]

Protocol 2: Reduction with Borane-THF Complex

-

Reactants: 6-bromo-2-naphthoic acid (10 g, 39.83 mmol), 1 M BH₃THF solution (80 mL).

-

Solvent: Tetrahydrofuran (THF, 40 mL).

-

Procedure:

-

Place 6-bromo-2-naphthoic acid and THF in a 250-mL 3-necked round-bottom flask.

-

Cool the mixture to 0 °C with an ice bath.

-

Add the BH₃THF solution dropwise with stirring at 0 °C.

-

Stir the resulting solution overnight at 25 °C.

-

Quench the reaction by adding 100 mL of ice/water.

-

Extract the aqueous solution with ethyl acetate (2 x 200 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

-

Yield: 85% (8 g) of a light yellow solid.[2]

Applications as a Synthetic Intermediate

The primary application of this compound is as a precursor to methyl 6-bromo-2-naphthoate, a key component in the synthesis of Adapalene. The hydroxyl group is first oxidized to a carboxylic acid and then esterified, or directly converted to the methyl ester. The aryl bromide moiety then serves as a handle for carbon-carbon bond formation through cross-coupling reactions.

Key Reactions of this compound Derivatives

The bromo-naphthalene core of this intermediate is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis.

1. Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of Adapalene synthesis, a derivative of this compound, methyl 6-bromo-2-naphthoate, is coupled with an adamantyl-substituted phenylboronic acid derivative.

-

General Reaction Scheme:

2. Negishi Coupling:

Similar to the Suzuki coupling, the Negishi coupling forms a carbon-carbon bond, but it utilizes an organozinc reagent. This method is also employed in the synthesis of Adapalene.

-

General Reaction Scheme:

3. Sonogashira Coupling:

The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between an aryl halide and a terminal alkyne. This reaction allows for the introduction of an alkynyl moiety onto the naphthalene scaffold.

-

General Reaction Scheme:

4. Buchwald-Hartwig Amination:

This reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. It provides a direct route to N-arylated naphthalene derivatives.

-

General Reaction Scheme:

Experimental Protocol: Synthesis of Adapalene Intermediate via Negishi Coupling

The following protocol describes the coupling of methyl 6-bromo-2-naphthoate with an organozinc reagent derived from 2-(1-adamantyl)-4-bromoanisole, a key step in an industrial synthesis of Adapalene.

-

Reactants: Methyl 6-bromo-2-naphthoate, 2-(1-adamantyl)-4-bromoanisole, Magnesium, Zinc Chloride, [bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂/DPPE complex).

-

Procedure:

-

Prepare the Grignard reagent from 2-(1-adamantyl)-4-bromoanisole and magnesium in an appropriate solvent like THF.

-

Transmetalate the Grignard reagent to the corresponding organozinc derivative by adding anhydrous zinc chloride.

-

To this organozinc reagent, add a catalytic amount of the NiCl₂/DPPE complex.

-

Add methyl 6-bromo-2-naphthoate to the reaction mixture.

-

After the reaction is complete, quench the reaction by pouring it into water.

-

Extract the product with a suitable organic solvent such as dichloromethane.

-

Dry the organic layer and isolate the product, methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate, often requiring purification by column chromatography or recrystallization.

-

-

Yield: A patent describes this process resulting in a 78% yield after recrystallization.

Visualization of Synthetic and Biological Pathways

Synthetic Workflow for Adapalene

The following diagram illustrates the key steps in the synthesis of Adapalene, highlighting the role of this compound as a precursor.

Caption: Synthetic pathway to Adapalene from 6-bromo-2-naphthalenecarboxylic acid.

Adapalene's Mechanism of Action: A Signaling Pathway

Adapalene exerts its therapeutic effects by modulating gene expression through its interaction with nuclear retinoic acid receptors (RARs).[3][4] The simplified signaling pathway is depicted below.

Caption: Simplified signaling pathway for Adapalene's mechanism of action.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its well-established role in the industrial synthesis of Adapalene underscores its importance in medicinal chemistry. The reactivity of its aryl bromide functionality opens avenues for a wide range of cross-coupling reactions, enabling the synthesis of diverse and complex naphthalene-containing molecules for drug discovery and development. The experimental protocols and data presented in this guide offer a solid foundation for researchers working with this important building block.

References

Potential applications of (6-Bromonaphthalen-2-yl)methanol in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The naphthalene scaffold is a prominent bicyclic aromatic hydrocarbon that has been extensively utilized in medicinal chemistry to develop a wide array of therapeutic agents. Its rigid, planar structure and lipophilic nature provide a unique framework for designing molecules with diverse pharmacological activities. The strategic functionalization of the naphthalene core allows for the fine-tuning of physicochemical properties and biological activities, leading to the discovery of potent drug candidates. This technical guide focuses on the potential applications of a specific naphthalene derivative, (6-Bromonaphthalen-2-yl)methanol, as a key building block in drug discovery. While direct biological data on this compound is limited, its structural features and its role as a precursor to bioactive molecules suggest significant potential in developing novel therapeutics for a range of diseases, including cancer, microbial infections, and inflammatory conditions. This document will explore the synthesis, known applications of its derivatives, and potential therapeutic targets, providing a comprehensive resource for researchers in the field.

Synthesis of this compound

This compound can be synthesized from commercially available starting materials through straightforward chemical transformations. A common synthetic route involves the reduction of 6-bromo-2-naphthoic acid.

Experimental Protocol: Synthesis from 6-Bromo-2-naphthoic Acid

This protocol describes the reduction of 6-bromo-2-naphthoic acid to this compound using a borane dimethyl sulfide complex.

Materials:

-

6-bromo-2-naphthoic acid

-

Tetrahydrofuran (THF), anhydrous

-

Borane dimethyl sulfide complex (2M in THF)

-

Methanol (MeOH)

-

Ethyl acetate

-

Heptane

-

Deionized water

-

Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Procedure:

-

Dissolve 6-bromo-2-naphthoic acid (1.0 g, 3.98 mmol) in anhydrous THF (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a 2M solution of borane dimethyl sulfide complex in THF (2.99 mL, 5.97 mmol) to the stirred solution at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0°C and quench the excess borane by the slow addition of methanol.

-

Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvents.

-

Dissolve the residue in ethyl acetate and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in heptane as the eluent, to afford this compound as a solid.

Potential Applications in Medicinal Chemistry

The this compound scaffold holds significant promise for the development of novel therapeutic agents across various disease areas. Its utility is demonstrated through the biological activities of its derivatives and analogs.

Anticancer Activity

The naphthalene nucleus is a common feature in many anticancer agents. Derivatives of the naphthalen-2-yl-methanol core have shown potent activity against various cancer cell lines, often by targeting key signaling pathways involved in tumor growth and proliferation.

a) VEGFR-2 Inhibition:

Several naphthalene derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1][2][3] Inhibition of VEGFR-2 signaling can block the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.

b) Betti Bases and Derivatives:

The Betti reaction, a multicomponent reaction involving a naphthol, an aldehyde, and an amine, produces aminobenzylnaphthols known as Betti bases. These compounds have demonstrated significant cytotoxic activity against various cancer cell lines.[4][5][6][7] The mechanism of action for some Betti bases is thought to involve the inhibition of critical cellular targets such as Adenosine A1 receptor (ADORA1), Cyclin-dependent kinase 2 (CDK2), and Tripartite motif-containing 24 (TRIM24).[7]

Table 1: Anticancer Activity of Selected Naphthalene Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalene-Chalcone Hybrid | A549 (Lung) | 7.835 | [8] |

| Naphthamide Derivative | HUVEC (Endothelial) | 0.0009 | [9] |

| 1,3,4-Oxadiazole-naphthalene hybrid | HepG-2 (Liver) | 8.4-10.4 | [1] |

| 1,3,4-Oxadiazole-naphthalene hybrid | MCF-7 (Breast) | 8.4-10.4 | [1] |

| Aminobenzylnaphthol (Betti Base) | BxPC-3 (Pancreatic) | 13.26 | [4] |

| Aminobenzylnaphthol (Betti Base) | HT-29 (Colorectal) | 11.55 | [4] |

| Naproxen Derivative | HCT-116 (Colon) | 4.97 | [10] |

| Naphthalene substituted benzimidazole | HepG2 (Liver) | 0.078 | [11] |

Antimicrobial Activity

Naphthalene derivatives have also emerged as a promising class of antimicrobial agents. The structural modifications on the naphthalene scaffold can lead to compounds with potent activity against a range of bacteria and fungi.

a) Naproxen Analogs:

Naproxen, a well-known non-steroidal anti-inflammatory drug (NSAID) featuring a 6-methoxynaphthalene moiety, has been the basis for the development of derivatives with significant antimicrobial properties.[12][13]

b) 1-Aminoalkyl-2-naphthols:

Derivatives of 1-aminoalkyl-2-naphthols have shown notable antibacterial and antifungal activities. These compounds can be synthesized via the Betti base reaction.

Table 2: Antimicrobial Activity of Selected Naphthalene Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2-(6-methoxynaphthalen-2-yl)propanamide derivative | S. pneumoniae | 1.95 | [13] |

| 2-(6-methoxynaphthalen-2-yl)propanamide derivative | B. subtilis | 1.95 | [13] |

| Naphthalene-Chalcone Hybrid | C. albicans | 15.625 | [8] |

| Naphthalene-Chalcone Hybrid | C. krusei | 15.625 | [8] |

| Naphthalene-Chalcone Hybrid | S. aureus | 31.250 | [8] |

| Naphthalene-Chalcone Hybrid | S. epidermidis | 31.250 | [8] |

Anti-inflammatory and Other Activities

The naphthalene scaffold is present in the widely used NSAID, Naproxen, which exerts its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[12] This highlights the potential of naphthalene-based compounds in the development of new anti-inflammatory drugs.

Furthermore, this compound is a key intermediate in the synthesis of Adapalene, a third-generation topical retinoid used for the treatment of acne vulgaris.[14][15] Adapalene modulates cellular differentiation and keratinization and possesses anti-inflammatory properties.[16][][18]

Experimental Workflow for Drug Discovery

The exploration of this compound as a scaffold for new drug candidates can follow a systematic workflow, from initial synthesis to biological evaluation.

Experimental Protocols for Biological Evaluation

a) MTT Assay for Cytotoxicity:

This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at an appropriate density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

b) Broth Microdilution for Minimum Inhibitory Concentration (MIC):

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent

-

Microbial inoculum standardized to a specific concentration

-

Incubator

-

Microplate reader or visual inspection

Procedure:

-

Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Add a standardized microbial inoculum to each well.

-

Include positive (microbes with no drug) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. The presence of the naphthalene core, substituted with a bromo and a hydroxymethyl group, provides multiple points for chemical modification, allowing for the generation of diverse compound libraries. The demonstrated anticancer, antimicrobial, and anti-inflammatory activities of its derivatives and analogs underscore the significant potential of this chemical entity in medicinal chemistry. This technical guide provides a foundation for researchers to explore the synthesis and biological evaluation of novel compounds derived from this compound, with the ultimate goal of discovering new and effective drugs to address unmet medical needs. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will be crucial in advancing this promising scaffold towards clinical applications.

References

- 1. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. mdpi.com [mdpi.com]

- 5. Recent advances in the green synthesis of Betti bases and their applications: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Repurposing of Indomethacin and Naproxen as anticancer agents: progress from 2017 to present - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07581A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer and Antimicrobial Activities of Naproxen and Naproxen Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Adapalene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. What is the mechanism of Adapalene? [synapse.patsnap.com]

- 16. Articles [globalrx.com]

- 18. Adapalene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Reactions of (6-Bromonaphthalen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

(6-Bromonaphthalen-2-yl)methanol is a key synthetic intermediate in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive bromonaphthalene core and a versatile hydroxymethyl group, allows for a wide range of chemical modifications. This technical guide provides a comprehensive review of the synthesis and key reactions of this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate its application in research and development.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through several synthetic routes. The most common and well-documented methods start from either 2-naphthol or 6-bromo-2-naphthalenecarboxylic acid.

Synthesis from 2-Naphthol

A multi-step synthesis starting from the readily available 2-naphthol is a common approach. This pathway involves the initial bromination of 2-naphthol to afford 6-bromo-2-naphthol, which is then converted to its methyl ether. While the full sequence to the target alcohol is not detailed in a single source, the preparation of the key intermediate, 6-bromo-2-methoxynaphthalene, is well-established.

Synthesis from 6-Bromo-2-naphthalenecarboxylic Acid

A more direct and high-yielding method involves the reduction of 6-bromo-2-naphthalenecarboxylic acid. This transformation is typically achieved using a borane reagent, such as borane dimethyl sulfide complex, in an ethereal solvent like tetrahydrofuran (THF).

Experimental Protocol: Reduction of 6-Bromo-2-naphthalenecarboxylic Acid [1]

-

Dissolve 6-bromo-2-naphthalenecarboxylic acid (1.0 g, 3.98 mmol) in anhydrous THF (20 mL) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 2M solution of borane dimethyl sulfide complex in THF (2.0 mL, 4.0 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture back to 0 °C and quench the reaction by the slow addition of methanol.

-

Concentrate the solution under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/heptane) to yield this compound as a light yellow solid.

| Starting Material | Reagents and Conditions | Solvent | Reaction Time | Yield |

| 6-Bromo-2-naphthalenecarboxylic Acid | Borane dimethyl sulfide complex, 0 °C to room temperature | THF | Overnight | 85%[1] |

| 6-Bromo-2-naphthalenecarboxylic Acid | Borane-THF complex, 0 °C to room temperature | THF | Overnight | 77%[1] |

| 6-Bromo-2-naphthalenecarboxylic Acid | DIBAL-H, 0 °C to 25 °C | THF | 16 hours | Not specified[1] |

Key Reactions of this compound

The presence of both a hydroxyl group and an aryl bromide functionality makes this compound a versatile building block for a variety of chemical transformations.

Reactions of the Hydroxyl Group

The primary alcohol moiety can undergo standard transformations such as etherification, esterification, and oxidation.

The Williamson ether synthesis provides a classical method for the preparation of ethers from this compound. This involves deprotonation of the alcohol with a strong base to form the corresponding alkoxide, followed by nucleophilic substitution with an alkyl halide.[2][3]

Generalized Experimental Protocol: Williamson Ether Synthesis

-

To a stirred solution of this compound in a suitable anhydrous solvent (e.g., THF, DMF), add a strong base (e.g., sodium hydride) at 0 °C under an inert atmosphere.

-

Allow the mixture to stir at room temperature for a specified time to ensure complete formation of the alkoxide.

-

Add the desired alkyl halide dropwise to the reaction mixture.

-

Heat the reaction to an appropriate temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated to give the crude ether, which can be purified by column chromatography.

Ester derivatives of this compound can be readily prepared through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer-Speier esterification, using an acid catalyst, is a common method for reacting with carboxylic acids.

The primary alcohol can be oxidized to the corresponding aldehyde, 6-bromo-2-naphthaldehyde, using a variety of oxidizing agents. Mild conditions are often preferred to avoid over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for this transformation. A TEMPO-catalyzed oxidation with a stoichiometric oxidant like sodium hypochlorite offers a greener alternative.[4]

Generalized Experimental Protocol: TEMPO-catalyzed Oxidation [4]

-

Dissolve this compound in a biphasic solvent system (e.g., dichloromethane/water).

-

Add catalytic amounts of TEMPO and sodium bromide.

-

Cool the mixture to 0 °C and add a solution of sodium hypochlorite dropwise while vigorously stirring.

-

Monitor the reaction by TLC.

-

Upon completion, separate the organic layer, wash with sodium thiosulfate solution and brine, dry over an anhydrous salt, and concentrate to yield the crude aldehyde.

Reactions of the Aryl Bromide

The carbon-bromine bond on the naphthalene ring is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds by reacting the aryl bromide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.[5][6]

Generalized Experimental Protocol: Suzuki-Miyaura Coupling [7]

-

In a reaction vessel, combine this compound, the desired boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

-

Add a degassed solvent system (e.g., toluene/water, dioxane/water).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture (typically 80-110 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

The crude product is then purified by column chromatography.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine ligand.[8][9]

Generalized Experimental Protocol: Buchwald-Hartwig Amination [8][10]

-

Combine this compound, the desired amine (1.2-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP), and a base (e.g., NaOtBu, Cs₂CO₃) in a Schlenk tube under an inert atmosphere.

-

Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

-

Heat the sealed reaction vessel to the required temperature (typically 80-120 °C) and stir for the specified time.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion and cooling, the reaction mixture is typically filtered through a pad of celite, concentrated, and the residue purified by column chromatography.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.[11][12]

Generalized Experimental Protocol: Sonogashira Coupling [13][14]

-

To a reaction flask under an inert atmosphere, add this compound, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a degassed solvent (e.g., THF, triethylamine).

-

Add the terminal alkyne (1.1-1.5 equivalents) and a base (e.g., triethylamine, diisopropylamine).

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Upon completion, the reaction is worked up by adding an aqueous solution and extracting with an organic solvent.

-

The product is then purified by column chromatography.

Summary of Key Reactions and Conditions

| Reaction Type | Reagents and Conditions | Product Type |

| Etherification | Alkyl halide, strong base (e.g., NaH) | Ether |

| Esterification | Carboxylic acid/anhydride/chloride, catalyst (e.g., H₂SO₄, DMAP) | Ester |

| Oxidation | Oxidizing agent (e.g., PCC, TEMPO/NaOCl) | Aldehyde |

| Suzuki-Miyaura Coupling | Boronic acid/ester, Pd catalyst, base | Biaryl derivative |

| Buchwald-Hartwig Amination | Primary/secondary amine, Pd catalyst, ligand, base | Aryl amine |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Aryl alkyne |

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflows for the synthesis and subsequent reactions of this compound.

Caption: Synthetic routes to this compound.

Caption: Key reactions of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. echemi.com [echemi.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scispace.com [scispace.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using (6-Bromonaphthalen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The naphthalene scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and valuable photophysical properties.[1] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[2][3] This reaction is particularly valuable in drug discovery for its broad substrate scope and tolerance of various functional groups.[4][5]

These application notes provide a detailed protocol for the Suzuki coupling reaction utilizing (6-Bromonaphthalen-2-yl)methanol as a key building block. This versatile intermediate allows for the introduction of the naphthalen-2-yl)methanol moiety into a diverse range of molecular architectures, enabling the synthesis of novel compounds for screening in drug development and for applications in materials science.

Data Presentation: Reaction Parameters and Yields

The successful execution of a Suzuki-Miyaura coupling reaction is contingent on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes representative reaction conditions and expected yields for the coupling of this compound with various arylboronic acids, based on protocols for analogous bromonaphthalene derivatives.[1][2]

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 88 |

| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 10 | 85 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 2-Butanol/H₂O | 100 | 14 | 90 |

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)

-

Ligand (if required, e.g., SPhos, PPh₃, 2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 equivalents)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst and, if required, the ligand.

-

Solvent Addition: Add the anhydrous organic solvent followed by degassed water via syringe.

-

Degassing: Bubble the inert gas through the reaction mixture for 15-20 minutes to ensure all dissolved oxygen is removed.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) in a preheated oil bath with vigorous stirring.[1]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction and dilute the mixture with an organic solvent like ethyl acetate.[6]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with the organic solvent (e.g., 3 x 20 mL of ethyl acetate). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[2]

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[6]

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki coupling of this compound.

References

Application Notes and Protocols for the Heck Reaction of (6-Bromonaphthalen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing the Mizoroki-Heck reaction using (6-Bromonaphthalen-2-yl)methanol as the aryl bromide substrate. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2][3] This methodology is instrumental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The functionalization of naphthalene scaffolds, in particular, is a significant strategy in medicinal chemistry.[4][5]

The protocols outlined below are based on established Heck reaction conditions for aryl bromides, including those bearing alcohol functionalities.[6][7][8][9] Careful selection of the catalyst, ligand, base, and solvent is crucial for a successful reaction.

General Reaction Scheme

The Heck reaction of this compound with a generic alkene is depicted below:

This compound + Alkene --(Pd catalyst, Base, Solvent, Heat)--> (6-Alkenylnaphthalen-2-yl)methanol

Summary of Typical Heck Reaction Conditions

The following table summarizes common conditions for the Heck reaction of aryl bromides, which can be adapted for this compound.

| Parameter | Typical Reagents and Conditions | Notes |

| Palladium Catalyst | Pd(OAc)₂ (1-5 mol%), PdCl₂(PPh₃)₂ (1-5 mol%), Pd(PPh₃)₄ (1-5 mol%) | Pd(OAc)₂ is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[10][11] |

| Ligand | PPh₃ (2-10 mol%), P(o-tol)₃ (2-10 mol%), BINAP | The choice of phosphine ligand is critical and can influence reaction efficiency and selectivity.[1] |

| Base | K₂CO₃ (2 equiv.), Et₃N (2 equiv.), NaOAc (2 equiv.), Cs₂CO₃ (2 equiv.) | An inorganic or organic base is required to neutralize the HBr formed during the catalytic cycle.[1][12] |

| Solvent | DMF, NMP, DMA, Acetonitrile, Toluene | Polar aprotic solvents are generally preferred.[10] Aqueous solvent mixtures can also be effective.[12] |

| Alkene | Styrene (1.5 equiv.), n-Butyl acrylate (1.5 equiv.), Allyl alcohol (1.5 equiv.) | Electron-deficient alkenes are highly reactive.[1] The use of allyl alcohol can lead to carbonyl compounds.[6][7][8] |

| Temperature | 80 - 140 °C | The optimal temperature is dependent on the specific substrates and catalyst system.[10][12] |

| Atmosphere | Inert (Argon or Nitrogen) | An inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst and phosphine ligands. |

Experimental Protocols

Protocol 1: Heck Reaction of this compound with Styrene

This protocol describes a typical procedure for the coupling of this compound with styrene.

Materials:

-

This compound (1.0 mmol)

-

Styrene (1.5 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

N,N-Dimethylformamide (DMF), anhydrous (5 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask, add this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add anhydrous DMF (5 mL) and styrene to the flask via syringe.

-

Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired (6-styrylnaphthalen-2-yl)methanol.

Protocol 2: Heck Reaction of this compound with n-Butyl Acrylate

This protocol outlines the coupling of this compound with an electron-deficient alkene, n-butyl acrylate.

Materials:

-

This compound (1.0 mmol)

-

n-Butyl acrylate (1.5 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

-

Tri-o-tolylphosphine (P(o-tol)₃) (0.02 mmol, 2 mol%)

-

Triethylamine (Et₃N) (2.0 mmol)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous (5 mL)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask, add this compound, Pd(OAc)₂, and P(o-tol)₃.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[10]

-

Add anhydrous NMP (5 mL), n-butyl acrylate, and Et₃N to the flask via syringe.[10]

-

Heat the reaction mixture to 120-140 °C and stir for 16-24 hours.[10]

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the corresponding butyl (E)-3-(6-(hydroxymethyl)naphthalen-2-yl)acrylate.

Visualizations

Caption: General workflow for the Heck reaction.

Caption: Catalytic cycle of the Heck reaction.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. benchchem.com [benchchem.com]

- 5. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. The Heck Reaction of Allylic Alcohols Catalysed by an Air-Stable Phosphinito Complex of Palladium(II) [organic-chemistry.org]

- 9. books.rsc.org [books.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands [mdpi.com]

Application Notes and Protocols: Sonogashira Coupling of (6-Bromonaphthalen-2-yl)methanol with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals